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molecular formula C7H9N B106801 4-Ethylpyridine CAS No. 536-75-4

4-Ethylpyridine

Cat. No. B106801
M. Wt: 107.15 g/mol
InChI Key: VJXRKZJMGVSXPX-UHFFFAOYSA-N
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Patent
US05240935

Procedure details

Following a procedure similar to that described in Example 1(a), 415 g (89%) of N-(phenylmethyl)-4-ethylpyridinium chloride obtained from 4-ethylpyridine (214 g, 2.0 mol), benzyl chloride (253 g, 2.0 mol) and isopropanol (1200 mL). The product had a melting point of 157°-162° C.
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
N-(phenylmethyl)-4-ethylpyridinium chloride
Quantity
415 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[C:2]1([CH2:8][N+:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH3:16])=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(C)C>[CH2:15]([C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1)[CH3:16].[CH2:8]([Cl:1])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
N-(phenylmethyl)-4-ethylpyridinium chloride
Quantity
415 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)C[N+]1=CC=C(C=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
AMOUNT: MASS 214 g
Name
Type
product
Smiles
C(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
AMOUNT: MASS 253 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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